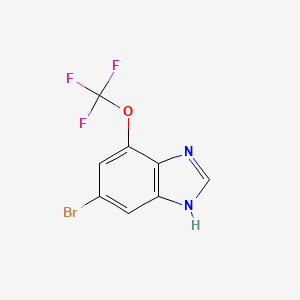

6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

Vue d'ensemble

Description

6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole (6-Br-4-TFM-1H-BI) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of benzimidazole, a heterocyclic aromatic compound with a five-membered ring structure. 6-Br-4-TFM-1H-BI has been used in a variety of syntheses, as well as in the development of novel biological agents.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A study on the crystal structure and synthesis of benzimidazole compounds, including those substituted with bromo groups, revealed insights into their potential as biologically active compounds and antitumor drugs. The molecular and crystal structures of these compounds were analyzed using X-ray single crystal diffractometry, highlighting their planarity and intermolecular hydrogen bonding patterns (Hranjec et al., 2009).

Research on the lability of the halogen in bromo-substituted benzimidazoles investigated the exchange of the bromine atom for an arylamino group, which is significant for chemical modifications and pharmaceutical applications (Andreichikov & Simonov, 1970).

The synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of some benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings were evaluated, suggesting their potential in medicinal chemistry (Menteşe et al., 2015).

Applications in Organic Synthesis and Materials Science

A study focused on trifluoromethyl-containing imidazo[1,2-a]benzimidazoles synthesized for testing analgesic and antiplatelet activity, as well as their inhibitory activity against enzymes, suggesting the versatility of these compounds in drug design and synthesis (Zhukovskaya et al., 2018).

An innovative one-pot synthesis method for 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles was developed, showcasing an efficient approach to creating derivatives for drug synthesis (Ge et al., 2007).

Potential Biological and Pharmacological Applications

The immunomodulatory and anticancer activities of novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives were explored, indicating significant inhibitors of certain cellular processes, which could lead to new therapeutic agents (Abdel‐Aziz et al., 2009).

Research into specifically-labelled tritiated benzimidazole carbamates aimed at investigating their mechanism of action as anthelmintics by binding to helminth tubulin, demonstrating the importance of these compounds in understanding drug-target interactions (Lacey, 1985).

Mécanisme D'action

Target of Action

Benzimidazole compounds are generally known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

It’s worth noting that benzimidazole derivatives are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of organic groups from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reactions, in which benzimidazole derivatives often participate, can lead to the formation of new carbon-carbon bonds, thereby potentially affecting various biochemical pathways .

Result of Action

Some benzimidazole derivatives have been reported to possess antifungal activities .

Propriétés

IUPAC Name |

6-bromo-4-(trifluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O/c9-4-1-5-7(14-3-13-5)6(2-4)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGMYRFVVXRNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

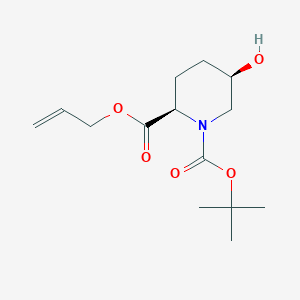

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-N-(2-(vinyloxy)ethoxy)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1376880.png)

![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)

![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)

![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)